3-(trimethylsilylmethylsulfanyl)propan-1-amine

Catalog No.
S2914986
CAS No.
2093935-86-3
M.F
C7H19NSSi
M. Wt
177.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(trimethylsilylmethylsulfanyl)propan-1-amine

CAS Number

2093935-86-3

Product Name

3-(trimethylsilylmethylsulfanyl)propan-1-amine

IUPAC Name

3-(trimethylsilylmethylsulfanyl)propan-1-amine

Molecular Formula

C7H19NSSi

Molecular Weight

177.38

InChI

InChI=1S/C7H19NSSi/c1-10(2,3)7-9-6-4-5-8/h4-8H2,1-3H3

InChI Key

CNESDLLESCAVSR-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CSCCCN

Solubility

not available

Chemical Synthesis

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Pharmaceutical Research

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Additional Research Applications

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3-(trimethylsilylmethylsulfanyl)propan-1-amine is a chemical compound characterized by the presence of a trimethylsilyl group, a methyl sulfanyl group, and a propan-1-amine backbone. This compound is notable for its unique structural features that confer distinct chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The molecular formula for this compound is C7H17NOSiC_7H_{17}NOSi, and it has a molecular weight of approximately 161.29 g/mol.

Typical of amines and organosilicon compounds. It can undergo:

  • Nucleophilic substitution reactions: The amine group can act as a nucleophile, attacking electrophiles in various organic transformations.
  • Silane coupling reactions: The trimethylsilyl group can facilitate bonding with other materials, enhancing adhesion properties in polymer applications.
  • Redox reactions: The sulfur atom in the methyl sulfanyl group can participate in oxidation-reduction processes, which are important in biological systems.

The synthesis of 3-(trimethylsilylmethylsulfanyl)propan-1-amine typically involves:

  • Formation of the trimethylsilyl group: This can be achieved through the reaction of an appropriate silane with a suitable reagent.
  • Introduction of the sulfanyl group: This step may involve the use of thiol reagents or sulfur-containing compounds to attach the methyl sulfanyl moiety.
  • Final amination step: The introduction of the amine functionality can be accomplished via reductive amination or direct amination techniques.

These steps may require specific conditions such as inert atmospheres or controlled temperatures to ensure high yields and purity.

3-(trimethylsilylmethylsulfanyl)propan-1-amine has potential applications in several areas:

  • Material Science: Used as a coupling agent to enhance the properties of polymers and composites.
  • Pharmaceutical Development: Potential precursor for synthesizing biologically active compounds.
  • Agricultural Chemicals: May serve as an intermediate in developing agrochemicals with enhanced efficacy.

Studies exploring the interactions of 3-(trimethylsilylmethylsulfanyl)propan-1-amine with biological systems are necessary to understand its full potential. Investigations could focus on:

  • Receptor Binding Studies: To determine its affinity for various biological receptors.
  • Metabolic Pathways: Understanding how this compound is metabolized within living organisms could provide insights into its safety and efficacy profiles.

Several compounds share structural similarities with 3-(trimethylsilylmethylsulfanyl)propan-1-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-(Methylsulfonyl)propan-1-amineC4H11NO2SC_4H_{11}NO_2SContains a sulfonyl group instead of sulfanyl
N,N,N-trimethyl-3-(2-methylacryloyl)amino-propan-1-aminiumC10H21N2O+C_{10}H_{21}N_2O^+Quaternary ammonium compound with different reactivity
3-(4-Methylthiazol-2-yl)propan-1-amineC7H10N2SC_7H_{10}N_2SIncorporates a thiazole ring, affecting biological activity
3-(Ethoxydimethylsilyl)propan-1-amineC7H19NOSiC_7H_{19}NOSiContains an ethoxy group, altering solubility and reactivity

These compounds highlight the diversity within this class of chemicals while underscoring the unique attributes of 3-(trimethylsilylmethylsulfanyl)propan-1-amine related to its silicon and sulfur functionalities.

Dates

Modify: 2024-04-14

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